[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate
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Overview
Description
[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[44002,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an oxane ring, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate typically involves multiple steps. The initial step often includes the formation of the oxane ring through a cyclization reaction. Subsequent steps involve the introduction of hydroxyl groups and the phenylprop-2-enoate moiety through esterification and hydroxylation reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antioxidant activity, enzyme inhibition, or antimicrobial effects.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress or microbial infections are involved.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, potentially altering their structure and function. The phenylprop-2-enoate moiety may interact with cellular membranes, affecting their permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate: This compound shares a similar structure but may have different functional groups or substituents.
This compound: Another similar compound with variations in the oxane ring or phenylprop-2-enoate moiety.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H28O11 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2 |
InChI Key |
SCIGYBYAZUFDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
Origin of Product |
United States |
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